molecular formula C12H10ClFN2O4S2 B12593537 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- CAS No. 646040-05-3

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-

Cat. No.: B12593537
CAS No.: 646040-05-3
M. Wt: 364.8 g/mol
InChI Key: FVUJOIBYJHJQLN-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the thiophene ring.

    Chlorination: Introduction of the chlorine atom at the desired position.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reaction: Coupling of the thiophene derivative with 1-(4-fluorophenyl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfone derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro- is unique due to the presence of the nitro group and the specific substitution pattern on the thiophene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

646040-05-3

Molecular Formula

C12H10ClFN2O4S2

Molecular Weight

364.8 g/mol

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C12H10ClFN2O4S2/c1-7(8-2-4-9(14)5-3-8)15-22(19,20)11-6-10(16(17)18)12(13)21-11/h2-7,15H,1H3

InChI Key

FVUJOIBYJHJQLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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